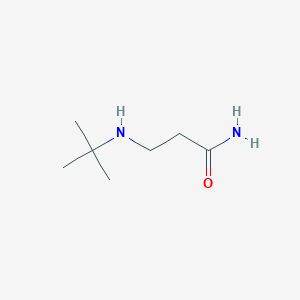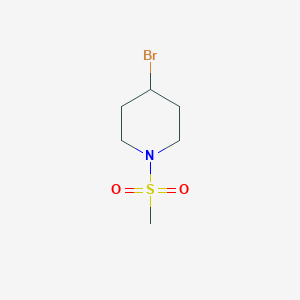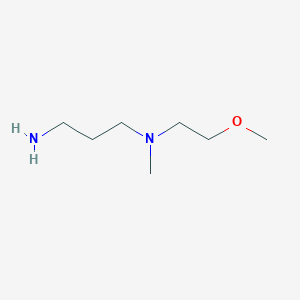
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol” is a chemical compound with the CAS Number: 1019438-49-3 . It has a molecular weight of 253.3 and its IUPAC name is 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenol .
Molecular Structure Analysis
The InChI code for “3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol” is 1S/C16H15NO2/c18-15-7-3-6-13(10-15)16(19)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10,18H,8-9,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
“3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol” is a solid . Its SMILES string, which represents the structure of the molecule, is O=C(C1=CC=CC(O)=C1)N2CC(C=CC=C3)=C3CC2 .
Wissenschaftliche Forschungsanwendungen
Protein Measurement Techniques
- Protein Measurement with the Folin Phenol Reagent : Utilizes the Folin phenol reagent for protein measurement in various biological samples, highlighting the reagent's sensitivity and simplicity (Lowry et al., 1951).
Synthesis of Complex Organic Molecules
- Synthesis of Lamellarin U and G Trimethyl Ether : Describes the use of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles for the synthesis of complex organic molecules, showcasing the compound's role in creating acid-sensitive protecting groups (Liermann & Opatz, 2008).
Inhibition of Biological Processes
- ABCB1 Inhibitors with 2-[(3-Methoxyphenylethyl)phenoxy] : Studies the inhibitory activity of various compounds containing the 2-[(3-methoxyphenylethyl)phenoxy] moiety, indicating the compound's potential in pharmacological applications (Colabufo et al., 2008).
Magnetic Properties and Luminescence
- Dinuclear Lanthanide Complexes : Discusses the assembly of dinuclear lanthanide(iii) complexes using 8-hydroxyquinoline Schiff base and β-diketone, which exhibit magnetic properties and near-infrared luminescence (Wu et al., 2019).
Selective Estrogen Receptor Downregulator Antagonists
- Tetrahydroisoquinoline Phenols : Focuses on the modification of tetrahydroisoquinoline phenols to create estrogen receptor downregulator-antagonists, illustrating the compound's role in developing potent compounds with high oral bioavailability (Scott et al., 2016).
Pharmacological Review
- Chlorogenic Acid (CGA) : Provides a comprehensive review of the biological and pharmacological effects of Chlorogenic Acid, a phenolic acid found in tea and coffee extracts, highlighting its antioxidant and therapeutic roles (Naveed et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-7-3-6-13(10-15)16(19)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10,18H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXJXSCXRCMOGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol | |
CAS RN |
1019438-49-3 |
Source


|
| Record name | 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)


![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)




![2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1517038.png)

